![molecular formula C18H19NSe B12615299 4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate CAS No. 919488-42-9](/img/structure/B12615299.png)
4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate is an organoselenium compound Organoselenium compounds are known for their diverse biological activities, including anticancer, antioxidant, and chemopreventive properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate typically involves the reaction of 4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl bromide with potassium selenocyanate. The reaction is carried out in an organic solvent such as acetone or acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The selenocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Studied for its potential antioxidant and anticancer properties.
Medicine: Investigated for its chemopreventive effects and potential therapeutic applications.
Industry: Potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate involves its interaction with cellular components. The selenium atom can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, the compound can modulate various signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbiphenyl: A simpler biphenyl derivative without the selenocyanate group.
1,4-Phenylenebis(methylene)selenocyanate: Another organoselenium compound with similar biological activities.
Uniqueness
4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate is unique due to the presence of both the biphenyl and selenocyanate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
919488-42-9 |
|---|---|
Formule moléculaire |
C18H19NSe |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
4-[4-(4-methylphenyl)phenyl]butyl selenocyanate |
InChI |
InChI=1S/C18H19NSe/c1-15-5-9-17(10-6-15)18-11-7-16(8-12-18)4-2-3-13-20-14-19/h5-12H,2-4,13H2,1H3 |
Clé InChI |
AZVKWIYCVGTVSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCC[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



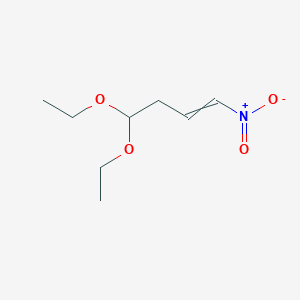
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea](/img/structure/B12615232.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12615256.png)
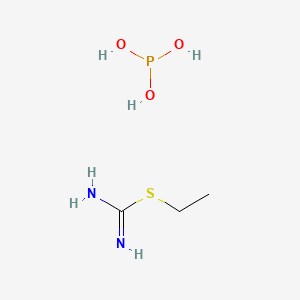
![2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol](/img/structure/B12615281.png)
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12615287.png)
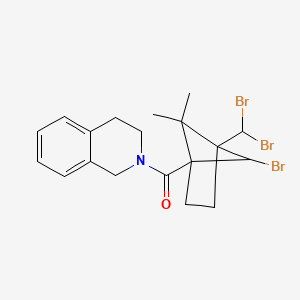
![N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B12615290.png)
![2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate](/img/structure/B12615295.png)
![2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12615302.png)
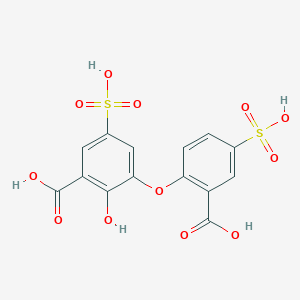
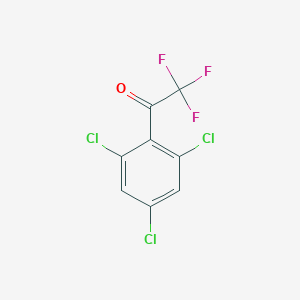
![(4E)-5-(3-fluorophenyl)-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12615312.png)
